molecular formula C21H19NO4S B10867985 Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B10867985
M. Wt: 381.4 g/mol
InChI Key: RNJXOTVZQLOACR-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is a synthetic organic compound belonging to the class of thiophene derivatives. Thiophenes are five-membered heterocyclic compounds containing sulfur, known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The compound’s thiophene ring can engage in π-π interactions with aromatic amino acids in protein active sites, while the carbonyl and ester groups can form hydrogen bonds, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the 2-methoxyphenyl group enhances its ability to participate in hydrogen bonding and π-π interactions, making it a valuable compound for various research applications .

Properties

Molecular Formula

C21H19NO4S

Molecular Weight

381.4 g/mol

IUPAC Name

ethyl 2-[(2-methoxybenzoyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C21H19NO4S/c1-3-26-21(24)18-16(14-9-5-4-6-10-14)13-27-20(18)22-19(23)15-11-7-8-12-17(15)25-2/h4-13H,3H2,1-2H3,(H,22,23)

InChI Key

RNJXOTVZQLOACR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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